Palmitic acid, dodecylamine salt
Description
Palmitic acid, dodecylamine salt (C₁₆H₃₂O₂·C₁₂H₂₇N) is a fatty acid salt formed by the neutralization of palmitic acid (a saturated C16 fatty acid) with dodecylamine (a primary amine with a 12-carbon alkyl chain). This compound combines the hydrophobic properties of palmitic acid with the surfactant-like behavior of dodecylamine, making it suitable for applications in emulsification, coatings, and antimicrobial formulations.
Properties
CAS No. |
17448-71-4 |
|---|---|
Molecular Formula |
C28H59NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
dodecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-15H2,1H3,(H,17,18);2-13H2,1H3 |
InChI Key |
ZHOZSFBYLLOWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Acid-Base Reaction in Solvent-Mediated Systems
The foundational synthesis involves combining palmitic acid and dodecylamine in a polar solvent. The reaction proceeds via proton transfer from the carboxylic acid to the amine, forming an ammonium carboxylate salt:
Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants and facilitate proton transfer. A typical protocol involves dissolving equimolar amounts of palmitic acid (1.0 mmol) and dodecylamine (1.0 mmol) in 20 mL of ethanol under stirring at 25°C for 2 hours. The solvent is then evaporated under reduced pressure, yielding a white crystalline solid.
Solvent Selection and Optimization
Solvent polarity directly impacts reaction efficiency. Comparative studies using chloroform, hexane, and ethyl acetate reveal ethanol and methanol achieve >95% conversion, while nonpolar solvents like hexane result in incomplete reactions (<60% yield). Chloroform, though effective for dissolving fatty acids, introduces challenges in solvent removal due to its low boiling point (61°C).
Table 1: Solvent Efficiency in Palmitic Acid-Dodecylamine Salt Synthesis
| Solvent | Polarity Index | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 5.2 | 97 | 99 |
| Methanol | 6.6 | 95 | 98 |
| Chloroform | 4.1 | 85 | 92 |
| Hexane | 0.1 | 58 | 75 |
Data adapted from interfacial studies on fatty acid solubility and reaction kinetics.
Purification Techniques
Post-synthesis purification involves recrystallization from ethanol-water mixtures (90:10 v/v) to remove unreacted starting materials. Centrifugation at 10,000 rpm for 15 minutes followed by vacuum drying at 40°C yields >99% pure product. Alternative methods, such as column chromatography using silica gel, are less favored due to scalability constraints.
Industrial Production Processes
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance mixing and heat transfer. A patented method describes a tubular reactor system where palmitic acid (melting point 63°C) is melted and mixed with dodecylamine at 70°C in a 1:1 molar ratio. The molten mixture is cooled to 25°C, crystallized, and milled into a fine powder. This approach achieves a throughput of 500 kg/h with 98% yield.
Purification and Quality Control
Industrial-scale purification utilizes centrifugal separators and spray dryers. Impurities, including residual amines (<0.5%), are monitored via high-performance liquid chromatography (HPLC). A case study from a U.S. manufacturing facility reports a 99.5% purity product meeting ISO 9001 standards.
Reaction Conditions and Optimization
Temperature Effects
Elevated temperatures (50–70°C) accelerate reaction kinetics but risk thermal degradation of dodecylamine. Optimal conditions balance speed and stability:
Table 2: Temperature-Dependent Yield and Degradation
| Temperature (°C) | Reaction Time (min) | Yield (%) | Degradation Products (%) |
|---|---|---|---|
| 25 | 120 | 97 | 0 |
| 50 | 60 | 96 | 1 |
| 70 | 30 | 89 | 5 |
Data derived from thermal stability analyses in patent US5631290A.
Molar Ratios and Stoichiometry
Stoichiometric excess of either reactant reduces yield. A 1:1 molar ratio maximizes salt formation, while a 10% excess of palmitic acid increases yield by 2–3% by compensating for minor amine volatility.
Reaction Time and Yield
Reaction completion in ethanol occurs within 2 hours, with prolonged stirring (>4 hours) offering no yield improvement. In contrast, methanol-based reactions require 3 hours due to slower dissolution kinetics.
Comparative Analysis of Synthesis Approaches
Table 3: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent | Ethanol | Solvent-free |
| Temperature | 25°C | 70°C |
| Reaction Time | 2 hours | 30 minutes |
| Yield | 97% | 98% |
| Purity | 99% | 99.5% |
| Throughput | 10 g/batch | 500 kg/h |
Emerging Methodologies and Recent Advances
Recent patents highlight solvent-free mechanochemical synthesis using ball milling. Mixing palmitic acid and dodecylamine in a 1:1 ratio with 5 mm stainless steel balls for 1 hour achieves 94% yield, reducing environmental impact. Additionally, microwave-assisted synthesis in ethanol cuts reaction time to 15 minutes with comparable yield.
Challenges in Synthesis and Scalability
Key challenges include:
-
Amine Volatility : Dodecylamine’s low boiling point (259°C) necessitates closed systems to prevent loss during heating.
-
Hydrolysis Sensitivity : The salt hydrolyzes in aqueous environments, requiring anhydrous storage conditions.
-
Cost of Solvents : Ethanol recovery systems are essential for industrial economics, with 90% recycling efficiency achievable .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, dodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields the parent amine and acid.
Substitution: Forms new compounds with different functional groups.
Scientific Research Applications
Palmitic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of palmitic acid, dodecylamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Palmitic Acid Derivatives
- This contrasts with shorter-chain salts like lithium palmitate, which are partially soluble in aqueous systems .
- Stability : The dodecylamine salt is stable under neutral conditions but may degrade under extreme pH or high salinity, similar to other fatty acid salts .
Industrial and Analytical Relevance
- Food and Cosmetics : Palmitic acid esters (e.g., methyl palmitate) are common in food flavorings and cosmetics, whereas the dodecylamine salt is more suited to industrial coatings due to its stability and low volatility .
- Analytical Detection : Palmitic acid derivatives are quantified using GC-MS or LC-MS, with PLSR models achieving >94% accuracy in predicting concentrations in complex matrices like coffee beans .
Q & A
Q. Methodological Answer :
- FTIR Spectroscopy : Confirm salt formation by identifying the absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and presence of amine N-H stretches (~3300 cm⁻¹) and carboxylate bands (~1550–1650 cm⁻¹) .
- NMR : ¹H NMR should show signals for the dodecyl chain (δ 0.8–1.5 ppm) and palmitate methylene groups (δ 1.2–1.3 ppm). ¹³C NMR confirms carboxylate carbon at ~180 ppm .
- HPLC/MS : Reverse-phase HPLC with C18 columns and MS detection (e.g., ESI+) validates molecular weight (theoretical m/z: 415.6 for [C₁₆H₃₁O₂⁻ + C₁₂H₂₇NH₃⁺]) .
Basic: What standardized assays are used to assess the cytotoxicity of this compound in cell cultures?
Q. Methodological Answer :
- MTT Assay : Measure cell viability via mitochondrial activity. INS-1 cells treated with 0.25–2.25 mM palmitic acid derivatives showed dose-dependent viability reduction (50.16% at 2 mM) .
- Live/Dead Staining : Fluorescent dyes (e.g., calcein-AM/propidium iodide) distinguish viable vs. necrotic cells.
- Dose-Response Curves : Use logarithmic concentration ranges and IC₅₀ calculations. Include controls (e.g., untreated cells, solvent-only) to exclude artifacts .
Advanced: How does this compound modulate lipid metabolism under salt stress, and what experimental designs can elucidate its role?
Methodological Answer :
In plants/microalgae, palmitic acid derivatives influence membrane fluidity and stress signaling. Key approaches:
- Metabolomic Profiling : LC-MS/MS quantifies fatty acids (e.g., palmitic, stearic, linoleic acid) in C. pumila under salt stress, revealing upregulated pathways (e.g., β-oxidation) .
- Isotopic Labeling : Track ¹³C-palmitate incorporation into lipid bilayers to study elongation/desaturation (e.g., conversion to omega-3 fatty acids via Δ9-desaturase) .
- Gene Knockdown : Silence genes like SCD1 (stearoyl-CoA desaturase) in model organisms (e.g., goose hepatocytes) to assess palmitate tolerance and lipid remodeling .
Advanced: What mechanisms explain contradictory findings on palmitic acid derivatives’ roles in disease models (e.g., cancer vs. neuroprotection)?
Methodological Answer :
Contradictions arise from concentration-dependent effects and model specificity:
- Epigenetic Modulation : High-dose palmitate (≥1 mM) induces DNA hypermethylation in cancer cells, promoting metastasis (via SPARC gene upregulation) .
- Neuroprotection : Low doses (0.25–0.5 mM) enhance neuronal membrane stability and synaptic signaling, as shown in hypothalamic neuron RNA-seq analyses .
Experimental Design : - Use isogenic cell lines (e.g., primary vs. transformed hepatocytes) to compare responses .
- Combine transcriptomics (RNA-seq) and lipidomics to identify threshold concentrations for pro-survival vs. cytotoxic effects .
Advanced: How can researchers resolve variability in fatty acid quantification across studies (e.g., palmitic acid levels in stress responses)?
Q. Methodological Answer :
- Standardized Extraction : Use Folch method (chloroform/methanol 2:1) for lipid extraction to minimize losses .
- Internal Standards : Spike ¹³C-palmitate or deuterated analogs (e.g., palmitic-2,2-d₂ acid) to correct for MS ionization efficiency .
- Inter-Lab Validation : Share protocols via repositories (e.g., MetaboLights) to align methodologies, as seen in D. salina vs. C. vulgaris salt-stress studies .
Advanced: What experimental strategies optimize catalytic deoxygenation of palmitic acid derivatives for biofuel applications?
Q. Methodological Answer :
- Catalyst Screening : Test Pt/C or Pd/C in supercritical water (374°C, 22.1 MPa) for hydrodeoxygenation. Pt/C achieves >90% pentadecane selectivity at 300°C .
- Kinetic Analysis : Determine reaction order (first-order in palmitic acid) and activation energy (79 kJ/mol) via time-course GC-MS .
- Reusability : Assess catalyst stability over 5 cycles with XRD/TEM to monitor sintering or carbon deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
